molecular formula C10H7BrClNO B8463356 5-Bromo-2-chloro-8-methoxyquinoline

5-Bromo-2-chloro-8-methoxyquinoline

Cat. No.: B8463356
M. Wt: 272.52 g/mol
InChI Key: QQNNCDCZFNLBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-8-methoxyquinoline is a halogenated quinoline derivative characterized by a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methoxy group (-OCH₃) at the 8-position of the quinoline core. Quinoline scaffolds are widely studied for their applications in medicinal chemistry, materials science, and radiopharmaceutical development due to their tunable electronic properties and ability to participate in diverse chemical reactions .

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

5-bromo-2-chloro-8-methoxyquinoline

InChI

InChI=1S/C10H7BrClNO/c1-14-8-4-3-7(11)6-2-5-9(12)13-10(6)8/h2-5H,1H3

InChI Key

QQNNCDCZFNLBEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=CC(=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

5-Bromo-8-methoxy-2-methylquinoline (CAS 103862-55-1)

  • Structure : Bromine (5), methoxy (8), methyl (2).
  • Key Differences: The 2-methyl group in this compound replaces the 2-chloro substituent in the target molecule. Methyl groups introduce steric hindrance but lack the electronegativity of chlorine, reducing electrophilicity at the 2-position. This may limit its utility in nucleophilic substitution reactions compared to 5-Bromo-2-chloro-8-methoxyquinoline .
  • Applications : Used in synthetic chemistry for stability-driven applications, such as ligand design or material precursors.

4-Bromo-8-methoxyquinoline (CAS N/A)

  • Structure : Bromine (4), methoxy (8).
  • Key Differences: Bromine at the 4-position alters the electronic distribution of the quinoline ring, making it less reactive toward electrophilic aromatic substitution at the 5-position compared to the target compound. Crystallographic studies reveal planar molecular geometry with weak intermolecular interactions, suggesting utility in crystal engineering .
  • Applications : Precursor for radiohalogenated PET/SPECT tracers targeting amyloid plaques and metalloproteinases .

4-Bromo-8-chloro-5-methoxy-2-methylquinoline (CAS 1189107-60-5)

  • Structure : Bromine (4), chlorine (8), methoxy (5), methyl (2).
  • Key Differences: Multiple halogen substitutions increase molecular weight (C₁₁H₉BrClNO) and steric complexity.
  • Applications: Potential intermediate for antitumor or antimicrobial agents due to dual halogenation.

Functional Group Variations

5-Bromo-8-chloroisoquinoline (CAS 956003-79-5)

  • Structure: Isoquinoline core with bromine (5) and chlorine (8).
  • Key Differences: Structural isomerism (isoquinoline vs. quinoline) changes the nitrogen atom’s position, altering π-electron distribution and hydrogen-bonding capabilities. This impacts biological activity; for example, isoquinoline derivatives often exhibit enhanced affinity for CNS targets .
  • Applications : Investigated in neurological drug discovery.

8-(Benzyloxy)-5-bromoquinoline (CAS 202259-06-1)

  • Structure : Benzyloxy (8), bromine (5).
  • However, it may reduce metabolic stability due to susceptibility to oxidative cleavage .
  • Applications : Candidate for CNS-targeted therapeutics.

Research Findings and Data Tables

Table 1: Comparative Properties of Selected Quinoline Derivatives

Compound Name Molecular Formula Substituents (Positions) Key Applications Reactivity Notes
This compound C₁₀H₇BrClNO Br (5), Cl (2), OCH₃ (8) Synthetic intermediate, drug discovery High electrophilicity at C2 due to Cl
5-Bromo-8-methoxy-2-methylquinoline C₁₁H₁₀BrNO Br (5), OCH₃ (8), CH₃ (2) Ligand design, materials Steric hindrance limits C2 reactivity
4-Bromo-8-methoxyquinoline C₁₀H₈BrNO Br (4), OCH₃ (8) Radiopharmaceutical precursor Planar structure, weak crystal interactions
4-Bromo-8-chloro-5-methoxy-2-methylquinoline C₁₁H₉BrClNO Br (4), Cl (8), OCH₃ (5), CH₃ (2) Anticancer research Dual halogenation enhances cross-coupling potential
5-Bromo-8-chloroisoquinoline C₉H₅BrClN Br (5), Cl (8) Neurological agents Isoquinoline core alters target binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.